Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(2-nitrophenyl)sulfanylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-14(17)10-6-8-11(9-7-10)15-21-13-5-3-2-4-12(13)16(18)19/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROHOKDBKPSZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Solid State Chemistry of Methyl 4 2 Nitrophenyl Sulfanyl Amino Benzoate
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and relative importance of various non-covalent contacts that stabilize the crystal structure. plos.orgmdpi.com
Decomposition of Hirshfeld Surfaces for Non-Covalent Interactions
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates that of the surrounding molecules. Properties such as dnorm (normalized contact distance) can be mapped onto this surface to highlight regions of significant intermolecular contact. nih.govnih.gov Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. nih.govnih.gov
Quantitative Analysis of Hydrogen Bonding and van der Waals Interactions
Through the analysis of decomposed fingerprint plots, the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area can be calculated. This provides a quantitative measure of the relative importance of different interactions, such as hydrogen bonds and van der Waals forces, in the molecular packing.
For instance, in related nitrophenyl derivatives, O···H/H···O contacts, which are indicative of hydrogen bonding, often represent a significant portion of the intermolecular interactions. nih.govnih.gov H···H contacts are also major contributors, reflecting the importance of van der Waals interactions. nih.govnih.gov Other significant contacts can include C···H/H···C interactions. nih.govnih.gov The table below presents an illustrative breakdown of intermolecular contacts based on analyses of similar compounds, which could be expected for Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| O···H / H···O | 35.9 |
| H···H | 29.7 |
| C···H / H···C | 14.7 |
| C···C | 10.3 |
| Other | <5.0 |
Supramolecular Assembly and Crystal Engineering Principles
The principles of crystal engineering focus on understanding and utilizing intermolecular interactions to design and synthesize crystalline materials with desired structures and properties. The various non-covalent interactions identified through Hirshfeld surface analysis, such as hydrogen bonds and π-π stacking, act as the "supramolecular synthons" that guide the assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.govresearchgate.net
In the case of compounds containing nitro groups and aromatic rings, C—H···O hydrogen bonds are common and can link molecules into chains or sheets. nih.govstrath.ac.uk For example, in the crystal structure of 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, weak C—H···O intermolecular interactions result in the formation of one-dimensional helical chains. nih.gov Similarly, in Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, N—H···O and C—H···O hydrogen bonds create a three-dimensional network. nih.gov
Furthermore, the presence of multiple aromatic rings in this compound suggests the potential for π-π stacking interactions, where the planar aromatic rings of adjacent molecules arrange in a parallel or offset fashion. These interactions, with centroid-to-centroid distances typically in the range of 3.6 to 4.0 Å, can further stabilize the crystal packing, often linking hydrogen-bonded chains or sheets into more complex architectures. researchgate.netresearchgate.net The interplay of these various intermolecular forces ultimately dictates the final supramolecular assembly of the compound in the solid state.
Detailed Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
A comprehensive search for spectroscopic data required to detail the structural and electronic characteristics of the chemical compound this compound has yielded no specific experimental results for this molecule. The requested analysis, which was to include detailed discussions on its vibrational, nuclear magnetic resonance, and other spectroscopic properties, cannot be completed at this time due to a lack of available scientific data in the public domain.
The intended article was structured to provide an in-depth analysis based on established spectroscopic techniques, including:
Vibrational Spectroscopy (FT-IR, FT-Raman): This section was planned to cover the assignment of fundamental vibrational modes and a conformational analysis based on vibrational signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: This was to include a detailed assignment and analysis of Proton (¹H) and Carbon-¹³C NMR spectra, as well as a discussion on the use of 2D NMR techniques for determining structural connectivity and stereochemistry.
Despite extensive searches of chemical databases and scientific literature, no published studies containing the necessary FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, or 2D NMR data for this compound could be located. While data exists for structurally related compounds such as methyl 4-aminobenzoate (B8803810) and methyl 4-nitrobenzoate, the unique sulfanyl-amino linkage in the target compound introduces significant structural and electronic differences. Extrapolating data from these analogues would not provide a scientifically accurate or reliable characterization of the specified molecule.
Therefore, the generation of a scientifically accurate article focusing solely on the spectroscopic characterization of this compound is not possible until experimental data for this specific compound becomes available in published, peer-reviewed literature.
Spectroscopic Characterization for Mechanistic and Electronic Structure Insights
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic spectrum of Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate is defined by the electronic properties of its constituent aromatic systems and the linkage connecting them.
The UV-Vis absorption profile of this compound is dominated by two primary chromophores: the 2-nitrophenyl group and the 4-aminobenzoate (B8803810) moiety. The electronic transitions observed are primarily of the π → π* and n → π* type, characteristic of aromatic systems containing heteroatoms and unsaturated functional groups.
The methyl 4-aminobenzoate portion of the molecule also contributes significantly to the UV-Vis spectrum. The presence of the amino group (an auxochrome) and the carbonyl group attached to the benzene (B151609) ring leads to characteristic π → π* transitions.
The combination of these chromophores in the target molecule is expected to produce a complex spectrum with multiple overlapping bands. The predicted electronic transitions are detailed in the table below.
Table 1: Predicted UV-Vis Absorption Data for this compound Based on Analogous Chromophores
| Predicted λmax (nm) | Proposed Transition | Associated Chromophore |
| ~230-260 | π → π | Benzenoid (both rings) |
| ~270-310 | π → π | Intramolecular Charge Transfer |
| ~340-380 | n → π* / π → π* | 2-Nitrophenyl |
Note: These values are estimations based on data from structurally related compounds and are subject to solvent effects.
The molecular architecture of this compound features a unique electronic arrangement. The 2-nitrophenylsulfanyl group acts as an electron-withdrawing moiety, primarily due to the potent inductive and resonance effects of the nitro group. Conversely, the amino group attached to the benzoate (B1203000) ring is a strong electron-donating group.
This "push-pull" system is linked by a sulfenamide (B3320178) (-S-NH-) bridge. The sulfur and nitrogen atoms, with their available lone pairs, facilitate electronic delocalization across the bridge. wikipedia.org This conjugation allows for intramolecular charge-transfer (ICT) from the electron-rich aminobenzoate segment to the electron-deficient nitrophenyl segment. Such ICT transitions are typically observed as broad, intense absorption bands at longer wavelengths (a bathochromic or red shift) compared to the absorptions of the individual, non-linked chromophores.
While the methyl 4-aminobenzoate moiety has the potential to be fluorescent, the presence of the 2-nitrophenyl group is likely to result in significant fluorescence quenching. Nitroaromatic compounds are well-known quenchers of fluorescence through efficient intersystem crossing and other non-radiative decay pathways. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent.
Mass Spectrometry (High-Resolution) for Isotopic Patterns and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition and elucidating the structure of this compound. The molecular formula is C₁₄H₁₂N₂O₄S, with a monoisotopic mass of 316.0518 Da. The presence of sulfur (³²S, ³³S, ³⁴S isotopes) imparts a characteristic isotopic pattern to the molecular ion peak ([M]+•), with the [M+2]+• peak having a relative abundance of approximately 4.4% of the [M]+• peak.
The fragmentation of the molecular ion upon electron ionization is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The sulfenamide S-N bond is predicted to be one of the most labile bonds in the structure. Key fragmentation pathways would likely include:
S-N Bond Cleavage : Homolytic or heterolytic cleavage of the S-N bond is a primary fragmentation route, leading to the formation of ions corresponding to the 2-nitrophenylsulfanyl radical/cation and the methyl 4-aminobenzoate radical/cation.
Nitro Group Fragmentation : Aromatic nitro compounds characteristically lose fragments of NO (30 Da) and NO₂ (46 Da). youtube.com This leads to prominent peaks at m/z [M-30] and [M-46].
Ester Group Fragmentation : The methyl ester can undergo fragmentation through the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) or a carbomethoxy group (•COOCH₃, 59 Da).
Combined Fragmentations : Subsequent losses from primary fragment ions can also be observed, such as the loss of CO from ions containing a carbonyl group.
Table 2: Predicted High-Resolution Mass Spectrometry Data for Key Fragments of this compound
| Predicted m/z | Proposed Elemental Composition | Identity/Origin |
| 316.0518 | C₁₄H₁₂N₂O₄S | Molecular Ion [M]⁺• |
| 286.0467 | C₁₄H₁₂N₂O₃S | [M - NO]⁺• |
| 270.0518 | C₁₄H₁₂N₂O₂S | [M - NO₂]⁺• |
| 285.0385 | C₁₃H₉N₂O₄S | [M - •OCH₃]⁺ |
| 168.0216 | C₇H₆NO₂S | [C₆H₄(NO₂)S]⁺ |
| 151.0633 | C₈H₉NO₂ | [H₂NC₆H₄COOCH₃]⁺• |
| 150.0393 | C₇H₄NO₂S | [C₆H₄(NO₂)S - H]⁺ |
| 120.0449 | C₇H₆NO | [H₂NC₆H₄CO]⁺ |
Theoretical and Computational Chemistry Studies of Methyl 4 2 Nitrophenyl Sulfanyl Amino Benzoate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
No published DFT studies specifically for Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate were found. This section would typically involve using computational methods to predict the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
Geometry Optimization and Energy Minimization
Information regarding the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) corresponding to the lowest energy state of the molecule is not available in existing literature.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
There are no available computational studies detailing the theoretical vibrational modes (e.g., stretching, bending) for this compound, nor are there comparisons with experimental infrared or Raman spectra.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and other quantum chemical parameters for this compound have not been reported. Such analysis is crucial for understanding the molecule's chemical reactivity and electronic transitions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
No NBO analysis has been published for this compound. This type of study provides insight into the charge distribution and the stabilizing interactions between different parts of the molecule.
Hyperconjugative Interactions and Donor-Acceptor Stabilizations
Without NBO analysis results, a discussion of the specific hyperconjugative interactions and the quantification of stabilization energies between donor (lone pair or bond) and acceptor (antibonding) orbitals is not possible.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity. It illustrates the electrostatic potential on the electron density surface, allowing for the identification of sites prone to electrophilic and nucleophilic attack. In MEP maps, regions of negative potential, typically colored in shades of red, indicate electron-rich areas susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential.
Identification of Electrophilic and Nucleophilic Regions
For this compound, an MEP analysis would be expected to reveal specific reactive zones. The oxygen atoms of the nitro (NO₂) and ester (COOCH₃) groups would exhibit intense red regions, indicating a high electron density and their role as primary sites for electrophilic interactions. The hydrogen atoms of the amine (NH) group and the aromatic rings would likely show blue regions, signifying them as electron-poor and thus susceptible to nucleophilic attack.
Prediction of Preferred Interaction Sites
The MEP map would allow for the prediction of how this compound interacts with other molecules. The negative potential sites around the oxygen atoms suggest these are the preferred locations for interactions with electrophiles, such as protons or metal ions. The positive potential regions on the aromatic rings and the amine proton would be the favored sites for interactions with nucleophiles.
Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions, Global Reactivity Parameters)
Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. These parameters are derived from calculations based on Density Functional Theory (DFT).
Global Reactivity Parameters:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental in predicting chemical reactivity. A low HOMO-LUMO energy gap indicates high reactivity, as less energy is required to excite an electron.
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons.
Global Hardness (η) and Softness (S): Hardness measures resistance to charge transfer, while softness is the reciprocal of hardness. Soft molecules are generally more reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks by analyzing the change in electron density when an electron is added or removed. For this compound, these calculations would pinpoint specific atoms on the nitro-substituted ring and the benzoate (B1203000) moiety that are most susceptible to different types of chemical attack.
Below is a hypothetical data table of what these descriptors might look like for the compound.
| Parameter | Symbol | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -2.1 |
| Energy Gap | ΔE | 4.4 |
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 2.1 |
| Global Hardness | η | 2.2 |
| Global Softness | S | 0.45 |
| Electronegativity | χ | 4.3 |
| Electrophilicity Index | ω | 4.2 |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a DFT calculation.
Conformational Analysis through Potential Energy Surface Scans
The biological and chemical activity of a molecule is highly dependent on its three-dimensional structure or conformation. A Potential Energy Surface (PES) scan is a computational method used to explore the conformational landscape of a molecule. By systematically rotating specific dihedral angles (the angles between planes through two sets of three atoms), a PES scan identifies the most stable conformation (the global minimum) and other low-energy conformers. For this compound, key dihedral angles would include those around the sulfur-nitrogen bond and the bonds connecting the rings to the sulfanyl-amino bridge, which would reveal the molecule's flexibility and preferred spatial arrangement.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the behavior of molecules in their electronic excited states. This analysis is crucial for understanding a compound's photophysical properties, such as how it absorbs and emits light. TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis spectrum) by determining the excitation energies and oscillator strengths of electronic transitions. For this compound, this would reveal the wavelengths of light it absorbs most strongly and the nature of the electronic transitions involved, such as π→π* or n→π* transitions, which are critical for applications in materials science and photochemistry.
Nonlinear Optical (NLO) Properties Calculation
Nonlinear optical (NLO) materials are essential for modern technologies like telecommunications and optical computing. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). A high first hyperpolarizability (β) value is indicative of significant NLO activity. These calculations typically involve applying a theoretical electric field to the molecule and measuring its response. For this compound, the presence of electron-donating (amino) and electron-withdrawing (nitro, ester) groups suggests it could possess NLO properties, which would be quantified through these computational methods.
| NLO Property | Symbol | Hypothetical Unit |
| Dipole Moment | μ | Debye |
| Mean Polarizability | a.u. | |
| First Hyperpolarizability | β_tot | a.u. |
Note: This table represents the type of data that would be generated from an NLO properties calculation.
Reaction Mechanisms and Kinetics of Sulfanylaminobenzoate Derivatives
Nucleophilic Addition-Elimination Mechanisms at the Ester Carbonyl
The reactions of sulfanylaminobenzoate derivatives at the ester carbonyl group predominantly proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com This is a two-step process known as a nucleophilic addition-elimination mechanism. chemistrysteps.commsu.edu
The reaction is initiated by the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of the ester. chemguide.co.uk The carbonyl carbon is significantly electrophilic due to the electron-withdrawing effects of the two oxygen atoms attached to it. This initial attack results in the breaking of the C=O pi bond and the formation of a tetrahedral intermediate, where the carbonyl carbon changes its hybridization from sp² to sp³. msu.edu
The general scheme for this mechanism is as follows:
Addition Step: The nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. msu.edu
Elimination Step: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. msu.edu
This mechanism is characteristic of many carboxylic acid derivatives, including esters, acid chlorides, and amides. chemistrysteps.comlibretexts.org
Kinetic Studies: Rate Laws and Reaction Order Determination
Kinetic studies are essential for elucidating the reaction mechanism. For reactions like the aminolysis of sulfanylaminobenzoate derivatives, the rate of reaction is typically monitored spectrophotometrically by observing the appearance of a product or the disappearance of a reactant. researchgate.netnih.gov
These reactions are often studied under pseudo-first-order conditions, where the concentration of one reactant (e.g., the nucleophilic amine) is kept in large excess compared to the substrate (the ester). researchgate.net Under these conditions, the concentration of the excess reactant remains effectively constant throughout the reaction, and the observed rate law simplifies. The pseudo-first-order rate constant (k_obsd) can be determined from the linear plot of ln(A∞ – A_t) versus time.
The relationship between the observed rate and the concentration of the nucleophile can be described by the following rate law: rate = k_obsd * [Ester]
The general rate law for many of these reactions is: rate = k_N * [Ester] * [Nucleophile] photophysics.com
Table 1: Representative Kinetic Data for the Reaction of a Benzoate (B1203000) Ester with a Secondary Amine
| [Amine] (mol/L) | k_obsd (s⁻¹) |
| 0.01 | 0.0025 |
| 0.02 | 0.0051 |
| 0.03 | 0.0074 |
| 0.04 | 0.0102 |
| 0.05 | 0.0126 |
This interactive table illustrates the linear relationship between the observed rate constant and the nucleophile concentration, from which the second-order rate constant (k_N) can be calculated as the slope of the line.
Influence of Substituents on Reaction Rates: Hammett and Brønsted Correlations
The influence of substituents on the aromatic rings of sulfanylaminobenzoate derivatives provides significant mechanistic information. This is often quantified using linear free-energy relationships, such as the Hammett and Brønsted equations. semanticscholar.orgwikipedia.org
The Hammett equation relates the reaction rate (k) or equilibrium constant (K) of a series of substituted aromatic compounds to the electronic properties of the substituents. wikipedia.orglibretexts.org The equation is given by: log(k/k₀) = ρσ where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which depends on the reaction type and conditions). wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), suggesting a buildup of negative charge in the transition state. lumenlearning.com
A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge. researchgate.net
Nonlinear Hammett plots can indicate a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. wikipedia.org
The Brønsted equation correlates the reaction rate with the acidity or basicity of the nucleophile (or catalyst). For nucleophilic attack, the Brønsted-type plot is a graph of log(k_N) versus the pKa of the conjugate acid of the nucleophile. researchgate.netnih.gov The slope of this plot, β_nuc, provides insight into the degree of bond formation in the transition state. researchgate.net
β_nuc values typically range from 0 to 1. A large β_nuc value (e.g., > 0.5) suggests significant bond formation between the nucleophile and the electrophilic center in the transition state. researchgate.net
A curved Brønsted plot often signifies a change in the rate-determining step of a stepwise mechanism. researchgate.netnih.gov
Table 2: Hammett Substituent Constants (σ) for para-Substituents
| Substituent | σ_p Value | Electronic Effect |
| -OCH₃ | -0.27 | Electron-Donating |
| -CH₃ | -0.17 | Electron-Donating |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Electron-Withdrawing |
| -CN | 0.66 | Electron-Withdrawing |
| -NO₂ | 0.78 | Electron-Withdrawing |
This table provides standard Hammett constants for common substituents, quantifying their electron-donating or electron-withdrawing ability.
Solvent Effects on Reaction Mechanisms and Rates
The choice of solvent can profoundly influence both the rate and the mechanism of a chemical reaction. wikipedia.orgresearchgate.net For reactions involving sulfanylaminobenzoate derivatives, solvent properties such as polarity, dielectric constant, and hydrogen-bonding ability are critical. wikipedia.orgchemrxiv.org
According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rates depends on the relative charge density of the reactants and the transition state. wikipedia.org
Stabilization of Transition State: If the transition state is more charged or has a more dispersed charge than the reactants, an increase in solvent polarity will stabilize the transition state more than the reactants, thus accelerating the reaction. wikipedia.org
Stabilization of Reactants: Conversely, if the reactants are more stabilized by the solvent than the transition state, a more polar solvent may slow the reaction down. chemrxiv.org
In the nucleophilic addition-elimination mechanism, the formation of the charged tetrahedral intermediate is a key step. Polar protic solvents can stabilize this charged intermediate through hydrogen bonding, potentially lowering the activation energy. researchgate.net However, these solvents can also solvate the nucleophile, which might decrease its nucleophilicity and slow the initial attack. Aprotic polar solvents, on the other hand, can stabilize charged species without strongly solvating the nucleophile, often leading to significant rate enhancements. nih.gov In some cases, a change in solvent can even alter the reaction mechanism, for instance, from a stepwise process to a concerted one.
Identification of Rate-Determining Steps and Transition State Analysis
Formation of the tetrahedral intermediate (k₁).
Breakdown of the tetrahedral intermediate to form the products (k₂).
Kinetic data, particularly from Brønsted and Hammett plots, are instrumental in identifying the RDS. semanticscholar.orgnih.gov For example, a biphasic or curved Brønsted plot is strong evidence for a change in the RDS. researchgate.netnih.gov In the aminolysis of certain esters, the RDS can shift from the breakdown of the tetrahedral intermediate (k₂) for weakly basic amines to its formation (k₁) for strongly basic amines. researchgate.netnih.gov
Transition state analysis involves inferring the structure and charge distribution of the transition state based on kinetic data. nih.gov
If the RDS is the initial nucleophilic attack, the transition state will resemble the tetrahedral intermediate. The reaction rate will be sensitive to the nucleophilicity of the attacking species (large β_nuc) and the electrophilicity of the carbonyl carbon (positive ρ value).
If the breakdown of the intermediate is rate-determining, the transition state occurs later along the reaction coordinate. The reaction rate will be highly dependent on the ability of the leaving group to depart. nih.gov
By analyzing these kinetic parameters, a detailed picture of the reaction's energy profile and the nature of the transition state can be constructed.
Structure Reactivity Relationships Within Methyl 4 2 Nitrophenyl Sulfanyl Amino Benzoate Scaffolds
Systematic Variation of the Ester Moiety and its Impact on Reactivity
The ester group in Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate is a key functional group that can significantly influence the molecule's reactivity, particularly towards nucleophilic acyl substitution reactions such as hydrolysis and aminolysis. While direct experimental data for the systematic variation of the ester moiety in this specific compound is not extensively available, the principles of physical organic chemistry allow for well-founded predictions based on studies of analogous aromatic esters.
The reactivity of the ester is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. Altering the alkyl group of the ester (e.g., from methyl to ethyl, propyl, or tert-butyl) can modulate these properties through steric and electronic effects.
Electronic Effects: The electronic influence of the alkyl group in simple aliphatic esters is generally small and primarily operates through inductive effects. Larger alkyl groups are slightly more electron-donating, which can marginally decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate with nucleophiles.
Steric Effects: A more significant factor in the reactivity of the ester moiety is steric hindrance. As the size of the alkyl group increases, it can impede the approach of a nucleophile to the carbonyl carbon. This steric hindrance raises the activation energy of the tetrahedral intermediate formation, thereby decreasing the rate of reaction.
The expected trend in reactivity for the hydrolysis or aminolysis of 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate esters would be:
Methyl > Ethyl > Isopropyl > tert-Butyl
This trend is well-documented for the hydrolysis of other benzoate (B1203000) esters. For instance, in the base-catalyzed hydrolysis of alkyl benzoates, the rate constant decreases as the steric bulk of the alkyl group increases.
Table 1: Predicted Relative Hydrolysis Rates of Alkyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoates
| Ester Alkyl Group | Predicted Relative Rate of Hydrolysis | Primary Influencing Factor |
|---|---|---|
| Methyl | 1.00 | Minimal steric hindrance |
| Ethyl | ~0.6-0.8 | Increased steric hindrance |
| Isopropyl | ~0.1-0.3 | Significant steric hindrance |
| tert-Butyl | <0.01 | Extreme steric hindrance |
These predictions are based on established trends and serve as a valuable guide for understanding the structure-reactivity relationships within this class of compounds.
Influence of Substituents on the Nitrophenyl Ring on Electronic Properties and Reactivity
Substituents on the 2-nitrophenyl ring can profoundly alter the electronic properties and, consequently, the reactivity of the entire molecule. The nitro group (-NO₂) itself is a strong electron-withdrawing group, both through induction and resonance, which significantly influences the electron density of the attached phenyl ring and, by extension, the sulfanyl-amino bridge.
The effect of additional substituents on the nitrophenyl ring can be quantitatively assessed using Hammett plots, which correlate reaction rates or equilibrium constants of a series of substituted aromatic compounds with the Hammett substituent constant (σ). The sign and magnitude of the reaction constant (ρ) provide insight into the nature of the transition state.
For reactions involving the amino-sulfanyl portion of the molecule, substituents on the nitrophenyl ring will modulate the acidity of the N-H bond and the nucleophilicity of the sulfur and nitrogen atoms.
Electron-Withdrawing Groups (EWGs): Substituents such as additional nitro groups, cyano groups, or halogens will further decrease the electron density on the nitrophenyl ring. This will increase the acidity of the N-H proton and decrease the nucleophilicity of the sulfur atom.
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) or methyl groups will increase the electron density on the nitrophenyl ring, leading to a decrease in the acidity of the N-H proton and an increase in the nucleophilicity of the sulfur.
The reactivity of the ester group can also be indirectly affected by these substituents through electronic communication across the sulfanyl-amino bridge.
Table 2: Predicted Effect of Substituents on the 2-Nitrophenyl Ring on the Reactivity of this compound
| Substituent (X) at C4' or C5' | Hammett Constant (σ) | Predicted Effect on N-H Acidity | Predicted Effect on Ester Hydrolysis Rate |
|---|---|---|---|
| -OCH₃ | -0.27 | Decrease | Slight Decrease |
| -CH₃ | -0.17 | Decrease | Slight Decrease |
| -H | 0.00 | Reference | Reference |
| -Cl | +0.23 | Increase | Slight Increase |
| -CN | +0.66 | Significant Increase | Increase |
| -NO₂ | +0.78 | Strong Increase | Significant Increase |
Studies on related systems, such as the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates, have shown that the electronic nature of the substituent in the benzoyl moiety influences the degree of bond formation in the transition state rsc.org. Similar principles would apply to the this compound scaffold, where substituents on the nitrophenyl ring would modulate the electronic character of the transition states in various reactions.
Effect of the Sulfanyl (B85325) Linkage on Molecular Rigidity and Electronic Communication
Molecular Rigidity: Unlike a direct bond between the two aromatic rings, the sulfanyl linkage introduces a degree of flexibility. The C-S-N bond angle is approximately 109.5°, and there is potential for rotation around the C-S and S-N bonds. However, the presence of the lone pairs on the sulfur atom and potential steric interactions with the ortho-nitro group can create rotational barriers, leading to a preferred conformation. In comparison to a more rigid ether (-O-) linkage, the longer C-S and S-N bonds of the sulfanyl bridge allow for a greater range of motion.
Electronic Communication: The sulfur atom, with its available d-orbitals, can participate in π-conjugation and facilitate electronic communication between the two aromatic rings. This through-bond interaction allows the electronic effects of substituents on one ring to be transmitted to the other. The efficiency of this electronic communication is dependent on the orbital overlap, which is in turn influenced by the molecular conformation. Studies on sulfur-bridged chromophores have demonstrated that the sulfur bridge can facilitate effective electronic communication nih.gov. However, in molecules with a twisted conformation, this communication can be significantly diminished. In the case of diaryl sulfides, the degree of conjugation is often less than that observed in analogous diaryl ethers or biphenyls due to the less effective overlap between the sulfur 3p orbitals and the carbon 2p orbitals of the aromatic rings.
Table 3: Comparison of Linking Groups and Their Predicted Influence on Molecular Properties
| Linking Group | Bond Length (Å) (approx.) | Bond Angle (°) (approx.) | Predicted Molecular Rigidity | Predicted Electronic Communication |
|---|---|---|---|---|
| -S- (Sulfanyl) | C-S: 1.77, S-N: 1.70 | C-S-N: ~109.5 | Moderate | Moderate |
| -O- (Ether) | C-O: 1.36, O-N: 1.43 | C-O-N: ~118 | Higher | Good |
| -CH₂- (Methylene) | C-C: 1.51, C-N: 1.47 | C-C-N: ~112 | Lower | Poor (Insulating) |
| Direct Bond | C-C: 1.49 | N/A | High | Excellent (in planar conformation) |
The sulfanyl linkage in this compound therefore represents a balance between flexibility and electronic communication, allowing the electronic properties of the two aromatic rings to influence each other while still permitting a degree of conformational freedom.
Conformational Flexibility and its Role in Chemical Transformations
The conformational flexibility of this compound, arising from rotation around the C-S and S-N bonds, is a key determinant of its reactivity. The relative orientation of the two aromatic rings can influence steric accessibility to reactive sites and the degree of electronic communication, which in turn affects the stability of reaction intermediates and transition states.
Computational studies on related diaryl sulfides and N-(phenyl)benzenesulfonamides have shown that these molecules often adopt a non-planar, twisted conformation in their ground state to minimize steric repulsion mdpi.com. The rotational barriers around the sulfur-carbon and sulfur-nitrogen bonds are generally low enough to allow for interconversion between different conformers at room temperature. For instance, ab initio molecular orbital studies on dimethyl disulfide have estimated rotational barriers around the S-S bond, providing insights into the energetic landscape of sulfur-containing linkages arizona.eduarizona.edu.
The preferred conformation will likely involve a compromise between maximizing π-orbital overlap for electronic communication and minimizing steric clashes, particularly between the ortho-nitro group and the amino-benzoate moiety. This conformational preference can have a direct impact on chemical transformations:
Accessibility of Reactive Sites: The conformation of the molecule can either shield or expose the ester group, the N-H bond, and the aromatic rings to attacking reagents.
Stabilization of Intermediates: The ability of the molecule to adopt a specific conformation can influence the stability of charged intermediates or transition states. For example, a more planar conformation might better delocalize a positive or negative charge that develops during a reaction.
Table 4: Potential Conformations and Their Predicted Impact on Reactivity
| Conformation | Description | Predicted Electronic Communication | Predicted Steric Hindrance at Ester |
|---|---|---|---|
| Twisted (Gauche) | Aromatic rings are significantly out of plane with each other. | Low to Moderate | Low |
| Planar (or near-planar) | Aromatic rings are coplanar or nearly coplanar. | High | High (due to steric clash) |
| Intermediate | A balance between twisted and planar geometries. | Moderate | Moderate |
The dynamic equilibrium between these conformers means that the molecule can likely adopt the most favorable conformation for a given chemical transformation. Understanding the energetic landscape of these conformational changes is crucial for a complete picture of the structure-reactivity relationships in this compound and its derivatives.
Synthesis and Characterization of Novel Derivatives and Analogs
Design Principles for Modifying the Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate Core
The design of new derivatives of this compound is guided by established principles of medicinal and materials chemistry. Modifications are strategically introduced to modulate the molecule's physicochemical properties, such as electron density distribution, steric hindrance, and reactivity. These alterations can profoundly influence the compound's spectroscopic characteristics and potential applications.
Substitutions on the Benzoate (B1203000) Ring
The benzoate ring of this compound offers a versatile platform for introducing a wide array of substituents. The nature and position of these substituents can significantly impact the electronic properties of the entire molecule. Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, can increase the electron density of the ring system, which can, in turn, affect the reactivity of the ester and amino functionalities. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and halo groups decrease the ring's electron density, influencing its electrophilicity and the acidity of the N-H proton. rsc.orgresearchgate.net The synthesis of such derivatives can often be achieved through standard esterification procedures starting from appropriately substituted p-aminobenzoic acids. google.com
Table 1: Potential Substituents on the Benzoate Ring and Their Expected Electronic Effects
| Substituent | Position | Expected Electronic Effect |
| Methoxy (B1213986) (-OCH₃) | ortho, para | Electron-donating (resonance) |
| Methyl (-CH₃) | ortho, para | Electron-donating (inductive) |
| Chloro (-Cl) | ortho, para | Electron-withdrawing (inductive) |
| Nitro (-NO₂) | meta | Electron-withdrawing (resonance and inductive) |
Modifications of the Nitrophenyl Moiety
Table 2: Potential Modifications of the Nitrophenyl Moiety and Their Anticipated Impact
| Modification | Anticipated Impact on Sulfanyl (B85325) Linkage |
| Shifting nitro group to meta or para position | Altered steric hindrance and electronic effects |
| Introduction of a second nitro group | Increased electrophilicity of sulfur |
| Introduction of a methoxy group | Decreased electrophilicity of sulfur |
Alterations of the Sulfanyl Linkage (e.g., sulfonyl, thioether)
The sulfanyl (-S-) linkage is a key structural feature that can be readily modified to generate a range of analogs with distinct properties. Oxidation of the sulfanyl group to a sulfinyl (-SO-) or sulfonyl (-SO₂-) group would dramatically alter the geometry and electronic nature of the linkage. The sulfonyl group, in particular, is a strong electron-withdrawing group and a hydrogen bond acceptor, which can lead to significant changes in the molecule's conformation and intermolecular interactions. nih.govresearchgate.net The synthesis of sulfonyl analogs can be achieved through the oxidation of the parent sulfenamide (B3320178) or by reacting a sulfonyl chloride with the aminobenzoate. researchgate.netresearchgate.net Alternatively, replacing the sulfenamide with a thioether linkage by forming a carbon-sulfur bond would result in a more stable analog with different conformational flexibility. The synthesis of thioethers can be accomplished through various methods, including the coupling of thiols with aryl halides. researchgate.net
Comparative Studies of Spectroscopic and Computational Properties of Derivatives
The synthesis of novel derivatives of this compound is typically followed by extensive spectroscopic and computational characterization to elucidate their structural and electronic properties.
Spectroscopic analysis is fundamental to confirming the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts of protons and carbons on the aromatic rings are particularly sensitive to the electronic effects of the substituents. researchgate.netresearchgate.net
Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H, C=O (ester), and NO₂ groups. Changes in the position of these bands upon derivatization can provide insights into changes in bond strength and electronic distribution. mdpi.comresearchgate.net
UV-Visible spectroscopy can be employed to study the electronic transitions within the molecule. The position and intensity of the absorption bands are influenced by the extent of conjugation and the nature of the substituents on the aromatic rings. nih.gov
Computational studies , primarily using Density Functional Theory (DFT), are increasingly utilized to complement experimental data and provide a deeper understanding of the molecular properties. mdpi.comresearchgate.net
Geometry optimization calculations can predict the most stable conformation of the derivatives.
Frequency calculations can simulate the IR spectrum, aiding in the assignment of experimental vibrational bands. mdpi.com
Frontier Molecular Orbital (FMO) analysis (HOMO and LUMO) provides insights into the electronic reactivity and the nature of electronic transitions. The energy gap between the HOMO and LUMO can be correlated with the molecule's stability and its UV-Vis absorption profile.
Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 3: Predicted Spectroscopic and Computational Trends for Derivatives
| Derivative Type | Expected ¹H NMR Shift Change (relative to parent) | Expected IR Frequency Shift (C=O stretch) | Expected HOMO-LUMO Gap Change |
| Benzoate with EDG | Upfield shift for benzoate protons | Lower frequency | Smaller |
| Benzoate with EWG | Downfield shift for benzoate protons | Higher frequency | Larger |
| Nitrophenyl with additional EWG | Downfield shift for nitrophenyl protons | Minimal change | Smaller |
| Sulfonyl analog | Downfield shift for adjacent protons | Minimal change | Larger |
Exploration of Structure-Reactivity-Property Relationships Across Derivative Series
A primary goal of synthesizing and characterizing a series of derivatives is to establish clear structure-reactivity-property relationships (SRPRs). By systematically varying the substituents and linkages, researchers can correlate specific structural features with observed changes in chemical reactivity and physical properties. nih.govopenaccesspub.orgyoutube.com
For instance, a key aspect to investigate would be the stability of the S-N bond in the sulfenamide linkage. The electronic nature of the substituents on both the nitrophenyl and benzoate rings is expected to play a significant role. Electron-withdrawing groups on the nitrophenyl ring are anticipated to weaken the S-N bond, making it more susceptible to cleavage. organic-chemistry.orgresearchgate.netnih.govrsc.orgacs.orgresearchgate.net
By compiling and analyzing the data from a series of related compounds, it is possible to develop predictive models that can guide the design of future derivatives with desired properties, whether for applications in materials science, catalysis, or medicinal chemistry. researchgate.netopenaccesspub.orgyoutube.com
Advanced Applications in Chemical Research Non Biological/non Clinical
Role as Precursors in Advanced Organic Synthesis
While specific examples detailing the use of Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate as a precursor are not extensively documented, the functionalities within its structure suggest a strong potential for such applications. Aromatic esters that contain nitro groups are recognized as valuable precursors for synthesizing compounds with a range of biological activities. nih.gov The nitro group, in particular, is a versatile functional group that can be reduced to an amino group, which then allows for the synthesis of other compounds like azoxy compounds. nih.gov
Compounds like 4-Nitrophenyl benzoate (B1203000) serve as key intermediates in the synthesis of diverse organic molecules, finding utility in the development of pharmaceuticals and agrochemicals. chemimpex.com The inherent reactivity and stability of such intermediates make them suitable for a variety of chemical transformations. chemimpex.com Given these precedents, this compound can be considered a latent precursor, with its nitro and ester groups providing handles for synthetic modifications. The sulfanyl (B85325) group introduces an additional layer of complexity and potential reactivity, opening avenues for the construction of intricate molecular frameworks.
Building Blocks in the Development of Novel Organic Materials
The development of novel organic materials often relies on molecular building blocks that can be polymerized or self-assembled into larger, functional architectures. The structure of this compound, featuring aromatic rings and polar functional groups, makes it an interesting candidate for materials science. Aromatic esters are known to be used in polymer chemistry, sometimes acting as plasticizers to improve the flexibility and durability of materials. chemimpex.com
The presence of both electron-donating and electron-withdrawing groups, along with the sulfur linkage, could impart specific electronic and photophysical properties to materials derived from this compound. These characteristics are sought after in the design of organic semiconductors, conductive polymers, and photoactive materials. The ability of the nitro group to be transformed into other functionalities further expands the possibilities for creating a diverse range of materials with tailored properties.
Use in Ligand Design for Coordination Chemistry
In the field of coordination chemistry, ligands play a crucial role in dictating the properties and reactivity of metal complexes. The design of new ligands is a continuous pursuit to develop catalysts, sensors, and materials with novel functions. This compound possesses several potential coordination sites, including the nitrogen and sulfur atoms of the sulfanylamino bridge and the oxygen atoms of the ester and nitro groups.
The presence of both soft (sulfur) and hard (nitrogen, oxygen) donor atoms makes it a potentially versatile ligand capable of coordinating to a variety of metal centers. The electronic properties of the ligand, and consequently the resulting metal complex, can be tuned by the substituents on the aromatic rings. While specific complexes involving this molecule are not detailed in the available literature, the fundamental principles of ligand design suggest its potential utility in creating coordination compounds with interesting structural and electronic properties. The development of N-heterocyclic carbenes (NHCs) and other nitrogen-based anions as ligands highlights the importance of nitrogen-containing molecules in this field. uni-wuerzburg.de
Exploration in Catalytic Systems
The application of coordination complexes in catalysis is a cornerstone of modern chemistry. Ligands are instrumental in modulating the activity, selectivity, and stability of organometallic catalysts. Given its potential as a ligand, this compound could be explored for its utility in catalytic systems.
The specific geometry and electronic environment provided by this ligand upon coordination to a metal center could facilitate various catalytic transformations. For instance, the sulfur atom could play a key role in interactions with certain metal catalysts, influencing reaction pathways. The broader field of catalysis continuously explores new ligand scaffolds to achieve unprecedented chemical transformations, and molecules like this compound represent a yet-unexplored space in this endeavor.
Future Research Directions and Unexplored Avenues
Advanced Spectroscopic Techniques for Dynamic Studies
The dynamic behavior of Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate, particularly the interplay between its electron-withdrawing nitro group and the electron-donating sulfenamide (B3320178) bridge, presents a compelling case for the application of advanced spectroscopic methods. Techniques such as ultrafast transient absorption spectroscopy could provide invaluable insights into the excited-state dynamics of the molecule. Investigating the relaxation pathways following photoexcitation can elucidate the charge transfer characteristics and the potential for intersystem crossing, which are crucial for applications in photochemistry and optoelectronics.
Furthermore, two-dimensional infrared (2D-IR) spectroscopy could be employed to study the vibrational coupling between the nitro, sulfenamide, and carbonyl groups. This would offer a detailed picture of the intramolecular communication and conformational dynamics in response to external stimuli. Such studies would be instrumental in understanding the structure-property relationships that govern the compound's behavior.
Exploration of Novel Synthetic Pathways
While the synthesis of sulfenamides can often be achieved through the reaction of sulfenyl chlorides with amines, there is considerable scope for the development of more efficient and sustainable synthetic routes to this compound and its derivatives. wikipedia.org Modern synthetic methodologies, such as copper-catalyzed Chan-Lam-type coupling of sulfenamides with arylboronic acids, could offer a versatile and highly chemoselective pathway. nih.govresearchgate.net Exploring transition-metal-free approaches, for instance, the reaction between sulfenamides and arynes, could also lead to the facile preparation of a diverse range of analogs under mild and redox-neutral conditions. chemrxiv.org
The development of one-pot syntheses that combine the formation of the sulfenamide bond with subsequent functionalization of the aromatic rings would be a significant advancement. acs.org Such strategies would not only streamline the synthetic process but also facilitate the creation of a library of related compounds for structure-activity relationship studies.
High-Throughput Computational Screening for New Analogs
The core structure of this compound serves as an excellent scaffold for the design of new analogs with tailored properties. High-throughput computational screening, leveraging techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the biological activity and physicochemical properties of a vast array of virtual derivatives. nih.gov
By systematically modifying the substituents on both aromatic rings, it is possible to explore the chemical space and identify candidates with enhanced properties, such as improved binding affinity to a specific biological target or optimized electronic properties for materials science applications. Computational studies could also investigate the conformational preferences and the nature of the S-N bond, which is known to have a partial double bond character. wikipedia.org
Integration with Machine Learning for Predictive Chemistry
The application of machine learning (ML) and artificial intelligence (AI) offers a powerful tool for accelerating the discovery and optimization of novel compounds based on the this compound framework. rsc.org ML models can be trained on existing data from related nitroaromatic and sulfonamide compounds to predict various properties, including mutagenicity, toxicity, and reaction outcomes. nih.govnih.gov
For instance, a predictive model could be developed to forecast the yield and stereoselectivity of different synthetic routes, thereby guiding experimental efforts. uni-muenster.de Furthermore, generative ML models could be employed to design entirely new molecules with desired properties, moving beyond simple analog screening to true de novo design. mit.edu This integration of AI would significantly reduce the time and resources required for the development of new functional molecules.
Expanding Supramolecular Interactions to Novel Materials
The presence of hydrogen bond donors and acceptors, as well as aromatic rings capable of π-π stacking, suggests that this compound could be a valuable building block for the construction of novel supramolecular materials. The nitro group, in particular, can participate in various non-covalent interactions that are crucial for the self-assembly of molecules into well-defined architectures.
Future research could focus on co-crystallization of this compound with other molecules to form functional materials with interesting optical or electronic properties. The ability to form ordered structures could be harnessed for applications in areas such as nonlinear optics, organic semiconductors, or porous materials for gas storage and separation. Investigating the supramolecular chemistry of this compound and its derivatives could unlock a new class of materials with tunable properties. nih.gov
Data on Related Compounds
To provide context for the potential properties of this compound, the following tables summarize data for structurally related compounds found in the literature.
| Compound Name | CAS Number | Molecular Formula | Application/Research Focus |
|---|---|---|---|
| Methyl 4-nitrobenzoate | 619-50-1 | C8H7NO4 | Biochemical characterization of nitroreductases. chemicalbook.com |
| 4-Nitrophenyl benzoate (B1203000) | 959-22-8 | C13H9NO4 | Proteomics research. scbt.com |
| (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | 1610527-49-5 | C14H13NO2S | Organic building block. bldpharm.com |
| Methyl 2-[(2-methyl-5-nitrophenyl)sulfanyl]benzoate | Not Available | C15H13NO4S | Chemical intermediate. uni.lu |
| Compound Name | Research Context |
|---|---|
| Methyl 4-aminobenzoate (B8803810) | Common starting material in organic synthesis. chemicalbook.com |
| 2-Nitro-4-methyl sulphonyl benzoic acid | Intermediate in organic synthesis. google.com |
| (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester | Studied in the Betti reaction for stereochemistry. mdpi.com |
| 4-Nitrophenyl 2-methylbenzoate | Precursor for compounds with biological activities. nih.gov |
Q & A
Q. What synthetic methods are recommended for preparing Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate?
[Basic] The compound can be synthesized via nucleophilic substitution between methyl 4-aminobenzoate and 2-nitrobenzenesulfenyl chloride (CAS 7669-54-7) under anhydrous conditions at 0–6°C to minimize side reactions . Purification by recrystallization (using ethanol/water mixtures) and characterization via melting point analysis (cf. 178–183°C for analogous sulfonamides ) ensures purity. Alternative routes may involve coupling sulfonyl chlorides with amines in pyridine/acetic anhydride .
Q. Which spectroscopic techniques are critical for characterizing this compound?
[Basic] Essential techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Compare with methyl 4-formylbenzoate derivatives for peak assignments .
- FT-IR : Confirm nitro (1520 cm⁻¹, 1350 cm⁻¹) and ester (1720 cm⁻¹) functionalities.
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion (e.g., m/z 332.04 for C₁₄H₁₂N₂O₄S⁺).
Advanced Research Questions
Q. How can regioselectivity be controlled during sulfanyl amino bond formation?
[Advanced] Regioselectivity challenges arise from competing sulfonation or oxidation. Strategies include:
- Using acetic anhydride to protect the amine prior to sulfenylation .
- Kinetic control via low-temperature reactions (0°C in DMF, as in Na₂S₂O₅-mediated condensations ).
- Computational modeling (DFT) to predict reactive sites and optimize reaction pathways.
Q. What mechanisms explain the compound’s pH-dependent stability?
[Advanced] Hydrolysis studies show:
- Acidic conditions : Ester cleavage dominates, forming 4-{[(2-nitrophenyl)sulfanyl]amino}benzoic acid (confirmed by TLC and LC-MS ).
- Basic conditions : Sulfur-centered nucleophilic attack degrades the sulfanyl amino bond. Accelerated stability testing (40°C/75% RH) with Arrhenius modeling predicts degradation kinetics.
Q. How does the 2-nitro group influence electronic properties in catalytic applications?
[Advanced] The electron-withdrawing nitro group enhances electrophilicity at the sulfur atom, facilitating nucleophilic aromatic substitution (cf. bis(4-nitrophenyl)sulfane reactivity ). Cyclic voltammetry reveals redox activity (reduction peak at −0.8 V vs. Ag/AgCl), while DFT calculations (B3LYP/6-31G*) correlate LUMO localization with catalytic efficiency.
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
[Advanced] Single-crystal X-ray diffraction provides definitive bond length and angle data. For example, propyl 2-(4-methylbenzenesulfonamido)benzoate’s structure (space group P2₁/c ) clarified sulfonamide conformation. Applying similar crystallographic analysis to the target compound can resolve NMR ambiguities (e.g., rotational isomerism around the C–S bond).
Methodological Notes
- Data Contradiction Analysis : Conflicting spectral data (e.g., NMR splitting patterns) may arise from dynamic effects like hindered rotation. Temperature-dependent NMR or crystallography can clarify such issues.
- Experimental Design : When optimizing synthetic yields, factorial design (e.g., varying solvents, temperatures) paired with LC-MS monitoring ensures robust protocol development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
